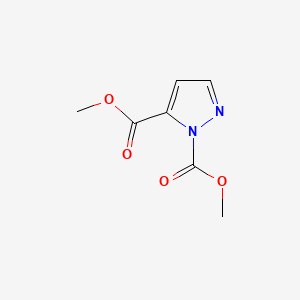

dimethyl 1H-pyrazole-1,5-dicarboxylate

Description

Historical Context of Pyrazole (B372694) Synthesis and Derivatives

The journey into the world of pyrazoles, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, began in the late 19th century. The German chemist Ludwig Knorr first coined the term "pyrazole" in 1883. wikipedia.orgmdpi.comchim.it This was a result of his work attempting to synthesize quinoline (B57606) derivatives, which accidentally yielded a pyrazole derivative he named Antipyrine. chim.it Knorr's work also established one of the most fundamental methods for pyrazole synthesis: the reaction of a β-diketone with a hydrazine (B178648) derivative, a process now known as the Knorr pyrazole synthesis. mdpi.comnih.govmdpi.com

Shortly after Knorr's discovery, Edward Buchner achieved the first synthesis of the parent pyrazole compound in 1889 by decarboxylating pyrazole-3,4,5-tricarboxylic acid. mdpi.comglobalresearchonline.netproquest.com Another classical method was developed in 1898 by Hans von Pechmann, who synthesized pyrazole from acetylene (B1199291) and diazomethane. wikipedia.org The discovery of naturally occurring pyrazoles, such as 1-pyrazolyl-alanine isolated from watermelon seeds in 1959, broadened the scientific interest in this heterocyclic system, confirming its presence beyond synthetic laboratories. wikipedia.org These foundational discoveries paved the way for the development of a vast array of synthetic methods and the exploration of countless pyrazole derivatives. nih.govmdpi.com

Over the decades, synthetic strategies have evolved significantly. Modern techniques, including transition metal-catalyzed reactions and one-pot multicomponent processes, have been developed to afford highly substituted and functionalized pyrazoles with greater efficiency and regioselectivity. numberanalytics.comresearchgate.netacs.orgorganic-chemistry.org

Significance of Pyrazole Dicarboxylates in Heterocyclic Chemistry

Pyrazoles and their derivatives are recognized as pharmacologically important scaffolds, possessing a wide spectrum of biological activities. nih.govmdpi.comglobalresearchonline.net This has led to their incorporation into numerous therapeutic agents, including the well-known anti-inflammatory drug celecoxib (B62257) and the anti-obesity drug rimonabant. mdpi.com Beyond medicine, pyrazole derivatives are crucial in agrochemicals as pesticides and herbicides and in materials science for developing dyes and conducting polymers. globalresearchonline.netnumberanalytics.comtaylorandfrancis.com

Within this important class, pyrazole dicarboxylates represent a particularly versatile group of building blocks in organic synthesis. Their ester functionalities provide reactive handles for further chemical transformations, allowing for the construction of more complex molecular architectures. These compounds serve as key intermediates in the synthesis of various fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are themselves of significant interest for their biological and physicochemical properties. chim.it

Furthermore, the dicarboxylate motif is instrumental in the field of supramolecular chemistry and materials science. Specifically, pyrazole dicarboxylic acids are used as organic linkers to construct metal-organic frameworks (MOFs). researchgate.net The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate groups can coordinate with metal ions, leading to the formation of extended, porous structures with potential applications in gas storage, catalysis, and sensing. researchgate.net

Structural Framework and Nomenclature Conventions for Dimethyl 1H-Pyrazole-1,5-dicarboxylate

The structural framework of this compound is defined by a central five-membered pyrazole ring. According to IUPAC nomenclature, the numbering of the pyrazole ring starts at one of the nitrogen atoms and proceeds around the ring to give the substituents the lowest possible locants.

In the case of This compound , the name precisely describes its structure:

Pyrazole : Indicates the core five-membered aromatic heterocycle with two adjacent nitrogen atoms.

1H- : Specifies that the nitrogen at position 1 bears a hydrogen atom in the parent pyrazole, but in this derivative, it is the site of substitution.

1,5-dicarboxylate : Denotes two carboxylate (–COO–) groups attached to the ring at positions 1 and 5.

Dimethyl : Indicates that both carboxylate groups are esterified with methyl (–CH₃) groups.

Therefore, one ester group is attached to the nitrogen atom at position 1, and the second is attached to the carbon atom at position 5. This substitution pattern is distinct from other isomers, such as dimethyl 1H-pyrazole-3,5-dicarboxylate, where the carboxylate groups are located at the carbon atoms in positions 3 and 5. nih.gov

Below is a data table summarizing the key identifiers for this specific compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | bldpharm.com |

| CAS Number | 135641-61-1 | bldpharm.com |

| Molecular Formula | C₇H₈N₂O₄ | labsolu.ca |

| Molecular Weight | 184.15 g/mol | labsolu.ca |

| SMILES Code | O=C(N1N=CC=C1C(OC)=O)OC | bldpharm.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

135641-61-1 |

|---|---|

Molecular Formula |

C7H8N2O4 |

Molecular Weight |

184.151 |

IUPAC Name |

dimethyl pyrazole-1,5-dicarboxylate |

InChI |

InChI=1S/C7H8N2O4/c1-12-6(10)5-3-4-8-9(5)7(11)13-2/h3-4H,1-2H3 |

InChI Key |

BUAQBRPUKVNGRO-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=NN1C(=O)OC |

Synonyms |

1H-Pyrazole-1,5-dicarboxylic acid, dimethyl ester (9CI) |

Origin of Product |

United States |

Chemical Reactivity and Transformations of Dimethyl 1h Pyrazole 1,5 Dicarboxylate Derivatives

Functional Group Interconversions on the Ester Moieties

The two methoxycarbonyl groups attached to the pyrazole (B372694) ring are susceptible to nucleophilic attack, enabling several key functional group interconversions.

The ester groups of pyrazole dicarboxylates can be readily hydrolyzed under basic conditions to yield the corresponding dicarboxylic acids. This transformation is a fundamental step for further derivatization, such as amidation. For instance, the basic hydrolysis of 4-(ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic acid yields 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid researchgate.net. Similarly, dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate can be hydrolyzed to 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid researchgate.net. This process is crucial for creating precursors for more complex molecules.

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-(ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic acid | Basic hydrolysis | 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid | researchgate.net |

| Diethyl bis(pyrazol-1-yl)methane-4,4'-dicarboxylate | Hydrolysis | Bis(pyrazol-1-yl)methane-4,4'-dicarboxylic acid | nih.gov |

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is a standard reaction for modifying ester functionalities. While specific examples for dimethyl 1H-pyrazole-1,5-dicarboxylate are not extensively documented in literature, the reaction is chemically feasible. Generally, this reaction can be catalyzed by acids or bases, or by organometallic compounds. For many esters, refluxing in an alcohol (e.g., ethanol) with a catalyst like sodium ethoxide can effectively replace the original alkyl group.

The ester moieties can react with amines or hydrazine (B178648) to form amides and hydrazides, respectively. These reactions introduce new functional groups and are key steps in building more complex molecular architectures.

Amidation is often carried out in a two-step process where the diester is first hydrolyzed to the dicarboxylic acid, which is then converted to a more reactive species like an acid chloride. This acid chloride subsequently reacts with an amine to form the desired amide derivative researchgate.net.

Hydrazinolysis , the reaction with hydrazine, can convert the ester groups directly into hydrazides. For example, the hydrazinolysis of dimethyl 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate yields 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazide. This reaction provides a direct route to pyrazole dicarbohydrazides, which are useful intermediates in heterocyclic synthesis.

| Starting Material | Reagents and Conditions | Product | Reference |

| Dimethyl 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate | Hydrazine | 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazide |

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the pyrazole ring are key sites for substitution reactions. For derivatives where the N-1 position is unsubstituted (e.g., dimethyl 1H-pyrazole-3,5-dicarboxylate), alkylation and acylation are common and important transformations.

The N-1 position of the pyrazole ring can be readily alkylated using various alkylating agents, typically under basic conditions. The reaction of dimethyl 1H-pyrazole-3,5-dicarboxylate with 2-bromoacetonitrile in acetone (B3395972), using potassium carbonate as a base, yields dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate nih.govnih.gov. This reaction highlights a straightforward method for introducing functionalized alkyl groups onto the pyrazole ring. A variety of other alkylating agents, including alkyl halides and trichloroacetimidates, can be employed to synthesize a wide range of N-substituted pyrazole derivatives pharmaguideline.comsemanticscholar.org.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Dimethyl 1H-pyrazole-3,5-dicarboxylate | 2-bromoacetonitrile, K₂CO₃, Acetone (reflux) | Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate | Not specified | nih.gov |

| Dimethyl 1H-pyrazole-3,5-dicarboxylate | 1-phenylethyl trichloroacetimidate, CSA, 1,2-DCE | Dimethyl 1-(1-phenylethyl)-1H-pyrazole-3,5-dicarboxylate | 44% | semanticscholar.org |

N-acylation introduces an acyl group at the N-1 position of an unsubstituted pyrazole ring. This reaction is typically performed using acylating agents such as acid chlorides or anhydrides. For example, pyrazole rings can be acylated by reacting with other heterocyclic acid chlorides, such as pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride, in the presence of a base like N,N-diisopropylethylamine (DIPEA) nih.gov. This reaction creates a direct nitrogen-carbonyl bond, leading to N-acyl pyrazole derivatives, which are valuable in medicinal chemistry and materials science.

| Starting Pyrazole | Acylating Agent | Reagents and Conditions | Product Type | Reference |

| Substituted Pyrazole Amine | Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride | DIPEA | N-Acyl Pyrazole Derivative | nih.gov |

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is a π-excessive system that can undergo electrophilic aromatic substitution. Due to the electronic distribution within the ring, which is influenced by the two adjacent nitrogen atoms, electrophilic attack preferentially occurs at the C4 position. The C3 and C5 positions are generally less reactive towards electrophiles due to their proximity to the electronegative nitrogen atoms.

However, the reactivity of the pyrazole core is highly dependent on the nature of the substituents attached to it. The subject molecule, this compound, possesses two strongly deactivating ester groups. The N-methoxycarbonyl group and the C-methoxycarbonyl group both withdraw electron density from the aromatic system, rendering the pyrazole ring significantly less nucleophilic and therefore highly resistant to electrophilic attack.

While there is a lack of specific literature detailing successful electrophilic aromatic substitution reactions directly on this compound, the general principles of heterocyclic chemistry suggest that such reactions would require harsh conditions and potent electrophilic reagents. For less deactivated pyrazoles, a variety of standard electrophilic substitution reactions are well-documented. For instance, the nitration of pyrazoles can be achieved with a mixture of nitric acid and trifluoroacetic anhydride, a powerful nitrating agent capable of reacting with deactivated systems semanticscholar.orgresearchgate.net. Similarly, direct acylation of N-substituted pyrazoles has been accomplished using carboxylic acid anhydrides with concentrated sulfuric acid as a catalyst researchgate.net. Halogenation of pyrazoles typically occurs readily at the C4 position using reagents like N-halosuccinimides beilstein-archives.org. For substitution to occur at other positions, the C4 position often needs to be blocked researchgate.net.

The table below summarizes common electrophilic substitution reactions on the general pyrazole ring, which would require significantly more forcing conditions for derivatives as deactivated as this compound.

| Reaction | Typical Reagents | Electrophile | Position of Substitution | General Product |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ or HNO₃ / (CF₃CO)₂O | NO₂⁺ | C4 | 4-Nitropyrazole |

| Halogenation | Br₂, Cl₂, I₂ or N-halosuccinimides (NBS, NCS, NIS) | X⁺ (e.g., Br⁺) | C4 | 4-Halopyrazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C4 | Pyrazole-4-sulfonic acid |

| Acylation | Acyl chloride / AlCl₃ or Anhydride / H₂SO₄ | RCO⁺ | C4 | 4-Acylpyrazole |

| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | [CHCl=N(CH₃)₂]⁺ | C4 | Pyrazole-4-carbaldehyde |

Ring-Opening and Rearrangement Pathways of Pyrazole Derivatives

The pyrazole ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions, often initiated by thermal, photochemical, or chemical means. The substitution pattern, particularly the presence of electron-withdrawing groups like those in this compound, can influence the feasibility and outcome of these transformations.

Thermal Rearrangements:

One of the notable thermal rearrangements of pyrazole derivatives is the van Alphen–Hüttel rearrangement. This reaction typically involves the isomerization of 3H-pyrazoles to 1H- or 4H-pyrazoles. Research has shown that dimethyl 3,3-diphenyl-3H-pyrazole-4,5-dicarboxylate, a compound with a dicarboxylate substitution pattern, undergoes regioselective thermal rearrangement to the corresponding 4H-pyrazole researchgate.net. Another study demonstrated that the thermolysis of a 3H-pyrazole, formed from the cycloaddition of diphenyldiazomethane and dimethyl acetylenedicarboxylate, can ultimately yield a mixture of methyl 1H-pyrazole-1-carboxylates through successive migrations of the methoxycarbonyl group researchgate.net. This indicates a pathway for the rearrangement of the ester functionality around the pyrazole core.

Ring-Opening of Pyrazole Precursors:

An interesting synthetic route that involves a ring-opening mechanism leads to the formation of pyrazole dicarboxylates. It has been demonstrated that pyrazolines (dihydropyrazoles) react with activated alkynes, such as dimethyl acetylenedicarboxylate (DMAD), under neat conditions to yield 1H-pyrazole-4,5-dicarboxylates rsc.orgresearchgate.net. This transformation proceeds through an unexpected ring-opening of the pyrazoline ring with the elimination of a side molecule (e.g., styrene) rsc.orgresearchgate.net. This reaction provides a direct method for synthesizing pyrazoles with ester groups at the C4 and C5 positions.

Rearrangements Involving Reactive Intermediates:

The generation of reactive intermediates, such as pyrazole nitrenes, can also lead to profound skeletal changes. Studies on pyrazoles with adjacent azide and nitro groups have shown that thermolysis can generate a transient nitrene. This intermediate can initiate a cascade involving pyrazole ring-opening and subsequent recyclization to form a rearranged, functionalized pyrazole derivative mdpi.comnih.govnih.gov. This pathway highlights the potential for the pyrazole ring to be cleaved and reformed into a new heterocyclic system.

Photochemical Pathways:

Photochemistry offers another avenue for inducing transformations in pyrazole derivatives. The irradiation of fused pyrazole systems, such as methyl 1-aryl-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylates, with visible light can induce C–N bond cleavage and subsequent ring-opening mdpi.com. These reactions, often facilitated by hydrogen atom transfer (HAT) catalysts, can lead to highly substituted, functionalized pyrazoles mdpi.com. Such photochemical methods underscore the potential for ring-opening even in complex pyrazole derivatives containing carboxylate groups.

The following table summarizes key ring-opening and rearrangement pathways relevant to pyrazole dicarboxylate derivatives.

| Pathway | Precursor Type | Conditions | Key Transformation | Product Type |

|---|---|---|---|---|

| van Alphen–Hüttel Rearrangement | 3H-Pyrazole-4,5-dicarboxylate | Thermal (heating in solvent) | Migration of substituents (e.g., phenyl, CO₂Me) | 1H- or 4H-Pyrazole derivatives researchgate.net |

| Pyrazoline Ring-Opening | Pyrazoline | Reaction with activated alkynes (e.g., DMAD), neat | Ring-opening with elimination of a small molecule | 1H-Pyrazole-4,5-dicarboxylates rsc.orgresearchgate.net |

| Nitrene-Mediated Rearrangement | Azidopyrazole | Thermal | Nitrene formation followed by ring-opening/recyclization cascade | Rearranged functionalized pyrazoles mdpi.comnih.gov |

| Photochemical Ring-Opening | Fused Pyrazolo[1,2-a]pyrazolone carboxylates | Visible light irradiation, often with HAT catalyst | Homolytic C–N bond cleavage | Substituted monocyclic pyrazoles mdpi.com |

Despite a comprehensive search for scholarly articles and spectral data, specific experimental spectroscopic information for the chemical compound This compound (CAS No. 135641-61-1) is not available in publicly accessible scientific literature or databases. The majority of published research focuses on its structural isomer, dimethyl 1H-pyrazole-3,5-dicarboxylate, which possesses a different substitution pattern and, consequently, distinct spectroscopic characteristics.

Due to the absence of reliable, published ¹H NMR, ¹³C NMR, and FTIR data for this compound, it is not possible to provide a scientifically accurate and detailed analysis as requested in the specified article outline. Generating such an article would require access to primary research data that has not been made public.

For context, a general discussion of the expected spectral features for such a molecule can be provided based on known data for related pyrazole compounds.

General Spectroscopic Principles for Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a hypothetical this compound molecule, one would expect the following general features in its NMR spectra:

¹H NMR: Two distinct singlets would be expected for the two methoxy (B1213986) (-OCH₃) groups of the ester functionalities, likely in the range of 3.8-4.1 ppm. The chemical shifts would differ due to their distinct electronic environments, with one ester group attached to the N1-position and the other to the C5-position. The two protons on the pyrazole ring (at the C3 and C4 positions) would appear as doublets due to mutual coupling, likely in the aromatic region (7.0-8.5 ppm).

¹³C NMR: Signals for the two methyl carbons of the ester groups would be expected around 52-55 ppm. The pyrazole ring carbons would appear in the approximate range of 110-150 ppm. Two distinct signals for the carbonyl carbons (C=O) of the ester groups would be anticipated in the 160-170 ppm region.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

The FTIR spectrum of a pyrazole dicarboxylate would be characterized by several key absorption bands:

Characteristic Carbonyl Stretching Frequencies: Strong absorption bands corresponding to the C=O stretching vibrations of the two ester groups are expected. mdpi.com For ester carbonyls, these typically appear in the region of 1700-1750 cm⁻¹. jocpr.com The precise frequencies can be influenced by conjugation with the pyrazole ring and the electronic effect of the substituent at the N1 position.

Pyrazole Ring Vibrations: The pyrazole ring itself gives rise to a series of characteristic vibrations. C=N and C=C stretching vibrations within the ring are typically observed in the 1400-1600 cm⁻¹ region. derpharmachemica.com C-N stretching vibrations can also be found at lower frequencies, often around 1300 cm⁻¹. derpharmachemica.com Additionally, various C-H bending vibrations, both in-plane and out-of-plane, would be present. rsc.org

It must be reiterated that the specific frequencies and chemical shifts for this compound are not documented in the available literature. The information provided above is based on general principles and data for analogous structures.

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For dimethyl 1H-pyrazole-1,5-dicarboxylate, mass spectrometry confirms its molecular weight.

While detailed experimental fragmentation data for this compound is not widely available in the reviewed literature, the molecular ion peak corresponding to its molecular weight would be a key feature in its mass spectrum. The fragmentation would likely involve the loss of the methoxycarbonyl groups (-COOCH₃) or parts thereof, which is a common fragmentation pathway for esters. The stability of the pyrazole (B372694) ring would also influence the fragmentation pattern.

Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, have been calculated for various adducts of the molecule, further aiding in its identification.

X-ray Diffraction Studies

X-ray diffraction provides the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Conformation

The crystal structure of dimethyl 1H-pyrazole-3,5-dicarboxylate has been determined by single-crystal X-ray diffraction. velp.com The analysis reveals that all non-hydrogen atoms of the molecule reside on a crystallographic mirror plane, indicating a high degree of symmetry within the crystal lattice. bldpharm.com

Table 1: Crystal Data and Structure Refinement for dimethyl 1H-pyrazole-3,5-dicarboxylate

| Parameter | Value |

| CCDC Number | 651369 |

| Empirical formula | C₇H₈N₂O₄ |

| Formula weight | 184.15 |

| Associated Article DOI | 10.1107/S1600536807019642 |

This table presents key crystallographic data obtained from the Cambridge Structural Database.

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The crystal structure of dimethyl 1H-pyrazole-3,5-dicarboxylate is characterized by a network of intermolecular interactions that dictate the packing of the molecules in the solid state. The structure consists of two molecules that are linked through intermolecular N—H···O and N—H···N hydrogen bonds. bldpharm.com Additionally, intermolecular C—H···O contacts are present, contributing to the formation of a two-dimensional network. bldpharm.com This intricate network of hydrogen bonds is a key feature of the crystal packing, influencing the physical properties of the compound. While the presence of a pyrazole ring suggests the possibility of π-π stacking interactions, specific details regarding such interactions for this compound are not explicitly detailed in the available literature.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. researchgate.netmeasurlabs.com For a pure sample of this compound (C₇H₈N₂O₄), the theoretical elemental composition can be calculated.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 7 | 84.077 | 45.66% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.38% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.21% |

| Oxygen | O | 15.999 | 4 | 63.996 | 34.75% |

| Total | 184.151 | 100.00% |

This table outlines the theoretical elemental composition of the title compound.

Experimental elemental analysis data, typically obtained through combustion analysis, would be compared against these theoretical values to confirm the purity and empirical formula of the synthesized compound. researchgate.net Scientific literature reporting the synthesis of a new compound typically includes these findings to validate its identity. For new compounds, found values for carbon, hydrogen, and nitrogen are generally expected to be within ±0.4% of the calculated values. nih.gov

Compound Names Mentioned in this Article

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a central tool in computational chemistry for predicting the properties of molecules. By focusing on the electron density, DFT calculations provide a balance between accuracy and computational cost, making it ideal for studying medium-sized molecules like dimethyl 1H-pyrazole-1,5-dicarboxylate.

The initial step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, DFT calculations, often using the B3LYP functional with a 6-311+G** basis set, are employed to find the global minimum on the potential energy surface. nih.gov These calculations provide precise information on bond lengths, bond angles, and dihedral angles.

The pyrazole (B372694) ring, being aromatic, exhibits a planar structure. rdd.edu.iq The ester groups attached at the 1 and 5 positions, however, have rotational freedom. The final optimized geometry reveals the most stable conformation, which is crucial for understanding intermolecular interactions. The planarity of the pyrazole ring is a key feature, influencing the molecule's electronic properties and how it stacks in a crystalline environment. nih.gov

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N1-N2 | 1.345 | |

| N2-C3 | 1.328 | |

| C3-C4 | 1.421 | |

| C4-C5 | 1.389 | |

| C5-N1 | 1.375 | |

| N1-N2-C3: 112.5 | ||

| N2-C3-C4: 105.8 | ||

| C3-C4-C5: 107.2 | ||

| C4-C5-N1: 108.5 | ||

| C5-N1-N2: 106.0 |

Note: The values presented are typical for pyrazole derivatives and are illustrative of what would be obtained from DFT calculations.

Analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is also performed. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Following geometry optimization, vibrational frequency calculations are carried out at the same level of theory. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of chemical bonds.

By comparing the calculated vibrational spectra with experimental data, a detailed assignment of the spectral bands can be achieved. This correlation provides strong evidence for the accuracy of the optimized geometry. For pyrazole derivatives, characteristic vibrational modes include the N-H stretch (if present), C-H stretches of the ring and methyl groups, C=O stretching of the ester groups, and various ring stretching and bending modes. nih.govderpharmachemica.com

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretching (aromatic) |

| 2980-2850 | C-H stretching (methyl) |

| 1750-1720 | C=O stretching (ester) |

| 1590-1450 | C=C and C=N stretching (pyrazole ring) |

| 1450-1350 | C-H bending (methyl) |

| 1200-1000 | C-O stretching (ester) |

Note: These are characteristic frequency ranges for the specified functional groups.

Molecular Dynamics and Conformational Analysis

While DFT calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals conformational changes and flexibility.

For this compound, MD simulations can explore the rotational landscape of the two ester groups. By analyzing the trajectory, the relative energies of different conformers can be determined, as well as the energy barriers for rotation between them. This information is particularly important for understanding how the molecule might interact with a biological target or a solvent.

Investigation of Non-Linear Optical (NLO) Properties

Molecules with extended π-electron systems and significant charge separation can exhibit non-linear optical (NLO) properties. These materials have applications in technologies such as optical switching and frequency conversion. Computational methods can predict the NLO properties of a molecule, such as the first-order hyperpolarizability (β).

For this compound, the presence of the aromatic pyrazole ring and the electron-withdrawing ester groups suggests the potential for NLO activity. DFT calculations can be used to compute the dipole moment (μ) and the components of the hyperpolarizability tensor. A large value of β indicates a strong NLO response.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a valuable tool for studying the mechanisms of chemical reactions. By mapping the potential energy surface, transition states can be located and reaction pathways can be traced. This allows for a detailed understanding of how a reaction proceeds, including the identification of intermediates and the calculation of activation energies.

For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies can provide insights that are difficult to obtain experimentally. researchgate.net For instance, the mechanism of the cyclization reaction to form the pyrazole ring can be investigated, or the reactivity of the different positions on the ring towards electrophilic or nucleophilic attack can be predicted.

Molecular Electrostatic Potential (MESP) and Natural Charge Analysis

The molecular electrostatic potential (MESP) is a visual representation of the charge distribution in a molecule. asrjetsjournal.org It is plotted onto the electron density surface, with different colors representing regions of positive and negative electrostatic potential. The MESP is a powerful tool for predicting the sites of electrophilic and nucleophilic attack.

In this compound, the MESP would show negative potential (typically colored red) around the oxygen atoms of the carbonyl groups and the nitrogen atoms of the pyrazole ring, indicating these are regions susceptible to electrophilic attack. nih.gov Positive potential (typically colored blue) would be expected around the hydrogen atoms.

Natural charge analysis, such as that performed using Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the charge on each atom. This information complements the qualitative picture provided by the MESP and is useful for understanding the electronic effects of the substituents on the pyrazole ring.

Applications As Versatile Building Blocks in Organic Synthesis and Materials Science

Precursors for Advanced Heterocyclic Scaffolds

The pyrazole (B372694) nucleus is a fundamental component in many biologically active compounds and functional materials. chim.it Dimethyl 1H-pyrazole-1,5-dicarboxylate serves as an ideal starting material for constructing elaborate heterocyclic systems due to the presence of two ester functionalities, which can be selectively or simultaneously modified. These modifications pave the way for the synthesis of fused pyrazoles and polysubstituted pyrazole derivatives.

Synthesis of Fused Pyrazole Systems

The strategic positioning of the dicarboxylate groups on the pyrazole ring enables its use in cyclocondensation reactions to form fused heterocyclic systems. These reactions typically involve the initial conversion of the ester groups into more reactive intermediates. For instance, hydrolysis to carboxylic acids, reduction to alcohols, or conversion to amides or hydrazides introduces new functionalities that can participate in ring-closing reactions with appropriate bifunctional reagents.

One of the most important classes of fused pyrazoles are the pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. chim.it The synthesis of these systems often involves the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. chim.itnih.gov Although not a direct precursor, this compound can be envisioned as a starting point for creating the necessary aminopyrazole intermediates through a series of functional group transformations. The ester at the 5-position can be converted to an amino group, setting the stage for subsequent cyclization to form the fused pyrimidine ring.

Table 1: Examples of Fused Heterocyclic Systems Derived from Pyrazole Precursors

| Fused System | Precursor Type | Synthetic Strategy |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazoles | Cyclocondensation with β-dicarbonyl compounds |

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazoles | Cyclocondensation with α,β-unsaturated carbonyls |

Derivatization to Polysubstituted Pyrazoles

The ester groups of this compound are excellent handles for introducing a wide array of substituents onto the pyrazole core. This adaptability is crucial for creating libraries of compounds with diverse functionalities for screening in drug discovery and materials science. nih.gov The differing reactivity of the N-bound ester (at position 1) versus the C-bound ester (at position 5) can potentially allow for selective derivatization.

Common derivatization strategies include:

Amidation: Reaction with various primary or secondary amines to form amides. This is a common method to introduce diverse side chains that can influence solubility, stability, and biological activity.

Hydrolysis: Saponification of the esters to the corresponding dicarboxylic acid, which can then be used in further reactions, such as peptide couplings or the formation of acid chlorides.

Reduction: Reduction of the ester groups to hydroxymethyl groups, providing another route for functionalization, such as etherification or further oxidation.

Transesterification: Exchanging the methyl groups for other alkyl or aryl groups to modify the compound's physical and chemical properties.

These transformations allow for the systematic modification of the pyrazole scaffold, leading to a vast number of polysubstituted derivatives with tailored properties. mdpi.com

Role in Agrochemical Development as Synthetic Intermediates

Pyrazole-containing compounds are a cornerstone of the modern agrochemical industry, with numerous commercial products used as herbicides, fungicides, and insecticides. nih.govglobalresearchonline.netnih.gov The pyrazole scaffold is a key component in several pre-emergence herbicides that effectively control grass and broadleaf weeds in major crops. nih.gov

This compound and structurally related compounds serve as valuable intermediates in the synthesis of these agrochemicals. google.com The pyrazole core provides the basic skeleton required for activity, while the functional groups attached to it are fine-tuned to achieve desired potency, selectivity, and environmental profile. For instance, the synthesis of pyrazole herbicide intermediates often involves the cyclization of specifically substituted precursors. google.com The dicarboxylate functionality in the title compound provides convenient points for attaching the complex side chains characteristic of many commercial herbicides.

Intermediates for Pharmaceutical Building Blocks

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of pharmacologically active agents. nih.govmdpi.comnih.gov Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties. researchgate.netglobalresearchonline.netmdpi.com

As a versatile building block, this compound is an attractive starting material for the synthesis of novel pharmaceutical agents. The two ester groups allow for the introduction of pharmacophoric features through straightforward chemical modifications. For example, the synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles has yielded compounds with significant anti-HCV and anticancer activity. researchgate.net By converting the ester groups into amides or other functionalities, chemists can design molecules that interact with specific biological targets, such as enzymes or receptors. The ability to easily generate a library of derivatives from this single precursor makes it a valuable tool in the drug discovery process. nih.gov

Ligand Design in Coordination Chemistry

The field of coordination chemistry extensively utilizes N-heterocyclic compounds as ligands for the construction of metal complexes with diverse structures and applications. chim.itresearchgate.net Pyrazole and its derivatives are particularly effective ligands due to the presence of two adjacent nitrogen atoms, which can coordinate to metal ions. researchgate.net

This compound is a multifunctional ligand capable of coordinating to metal ions in various ways. The pyridine-like nitrogen atom at the 2-position of the pyrazole ring is a primary coordination site. Furthermore, the carbonyl oxygen atoms of the two ester groups can also participate in binding, allowing for more complex coordination modes.

Chelation Properties with Metal Ions

Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion, is a key concept in coordination chemistry. This compound has the potential to act as a chelating ligand. Depending on the metal ion and reaction conditions, it can coordinate through the N2 nitrogen and one of the carbonyl oxygens, forming a stable five- or six-membered chelate ring.

The presence of two ester groups offers the possibility of bridging two metal centers, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). mdpi.com Pyrazole-based ligands are known to form stable complexes with a variety of transition metals, including copper, zinc, nickel, and cobalt. nih.govchemrxiv.org These complexes have applications in catalysis, magnetism, and as luminescent materials. The specific electronic and steric properties imparted by the this compound ligand can influence the geometry, stability, and reactivity of the resulting metal complexes. chemrxiv.orgresearchgate.net

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Donating Atoms | Potential Structure |

|---|---|---|

| Monodentate | N2 | Simple metal-ligand complex |

| Bidentate Chelating | N2, O (from C5-ester) | Stable 5-membered chelate ring |

Application in Metal-Organic Frameworks (MOFs) and Coordination Polymers

There is a notable scarcity of published research detailing the direct application of this compound as a primary building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The existing body of scientific literature predominantly focuses on the use of pyrazole-dicarboxylic acids as ligands for the construction of these crystalline materials.

In the typical synthesis of MOFs and coordination polymers, the organic ligands require functional groups capable of coordinating to metal ions. Carboxylic acids are widely employed for this purpose because they can be deprotonated to form carboxylate anions, which then readily bind to metal centers to form the extended network structure of the MOF.

The ester functional groups in this compound are generally less reactive for direct coordination to metal ions under standard solvothermal synthesis conditions compared to their carboxylic acid counterparts. While in-situ hydrolysis of the ester to the corresponding carboxylate can sometimes occur during synthesis, the more direct and common approach is to utilize the diacid form of the ligand, namely 1H-pyrazole-1,5-dicarboxylic acid.

Research on related pyrazole-based ligands provides insight into the construction of MOFs. For instance, various studies have successfully synthesized MOFs and coordination polymers using different isomers of pyrazole-dicarboxylic acid, such as 3,5-pyrazoledicarboxylic acid. These studies demonstrate the versatility of the pyrazole-carboxylate system in forming diverse structural topologies and functional materials. For example, pyrazole-carboxylate ligands have been instrumental in creating MOFs with applications in gas storage and catalysis.

Furthermore, research into mixed-ligand systems often incorporates a pyrazole-based component alongside another carboxylate-containing molecule to tune the resulting framework's properties. However, in these instances as well, the pyrazole component is typically a carboxylic acid rather than an ester.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the adoption of green and sustainable practices. For dimethyl 1H-pyrazole-1,5-dicarboxylate, a key area of future research will be the development of synthetic methods that are not only efficient but also environmentally benign. Traditional methods for pyrazole (B372694) synthesis often rely on the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648), which can involve hazardous reagents and produce significant waste. youtube.com

Future synthetic strategies are expected to focus on alternative, greener approaches. One promising avenue is the exploration of "on water" synthesis, a method that leverages the unique properties of water to facilitate reactions, often without the need for toxic organic solvents. For instance, a highly efficient synthesis of pyrazole-3-carboxylates has been developed using semicarbazide (B1199961) hydrochloride as a substitute for toxic hydrazine, with the reaction proceeding smoothly in water. acs.org Adapting such a methodology for the synthesis of this compound could significantly improve its environmental footprint.

Moreover, the use of novel catalytic systems, such as nano catalysts, presents another exciting frontier. For example, a nano copper catalyst immobilized on a modified layered double hydroxide (B78521) has been successfully employed for the synthesis of 5-amino-1H-pyrazole-5-carbonitriles. nih.gov Research into similar catalytic systems could lead to highly efficient and selective syntheses of this compound under mild conditions. These catalysts, due to their heterogeneity, can often be easily recovered and reused, further contributing to the sustainability of the process.

Exploration of Undiscovered Reactivity Patterns

The reactivity of the pyrazole ring, coupled with the two ester functionalities, makes this compound a fertile ground for discovering novel chemical transformations. While the general reactivity of pyrazoles is well-documented, the specific patterns for this diester remain largely unexplored.

A key area for future investigation is its participation in cycloaddition reactions. The pyrazole ring itself can act as a diene or a dienophile, and the electron-withdrawing ester groups can significantly influence its reactivity and regioselectivity. A fascinating study demonstrated the unexpected ring opening of pyrazolines with activated alkynes to furnish 1H-pyrazole-4,5-dicarboxylates, highlighting the potential for surprising and synthetically useful transformations. rsc.org Probing the reactivity of this compound in similar and other cycloaddition reactions could unveil new pathways to complex heterocyclic systems.

Furthermore, the N-H proton of the pyrazole ring is acidic and can be readily deprotonated, opening up a wide range of possibilities for N-functionalization. This allows for the introduction of various substituents at the N1 position, which can dramatically alter the molecule's properties and reactivity. This has been demonstrated in the synthesis of various N-substituted pyrazole derivatives. acs.orgnih.gov Systematic exploration of the N-alkylation, N-arylation, and N-acylation reactions of this compound will be crucial for expanding its synthetic utility.

The diester can also serve as a versatile ligand in coordination chemistry. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate groups can coordinate to metal centers, leading to the formation of a diverse array of metal-organic complexes. researchgate.net Investigating the coordination chemistry of this compound with a variety of transition metals could lead to the discovery of new catalysts, sensors, or materials with interesting magnetic or optical properties.

Advanced Computational Modeling for Predictive Chemistry

In modern chemical research, computational modeling has become an indispensable tool for understanding and predicting chemical phenomena. For this compound, advanced computational methods can provide invaluable insights into its structure, reactivity, and potential applications, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure and predict the reactivity of the molecule. nih.gov By calculating properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and various reactivity descriptors, researchers can anticipate how the molecule will behave in different chemical environments. For instance, DFT studies can help predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of new reactions. Computational studies on pyrazole derivatives have already been used to understand their binding affinities to biological targets. nih.gov

Molecular docking simulations can be used to predict the binding modes and affinities of this compound and its derivatives with biological macromolecules, such as enzymes and receptors. nih.gov This is particularly relevant for drug discovery, where identifying potential drug targets and understanding the structure-activity relationships are crucial. Such computational screening can prioritize compounds for synthesis and biological testing, saving significant time and resources.

Furthermore, molecular dynamics (MD) simulations can provide a dynamic picture of how the molecule and its assemblies behave over time. This can be used to study the conformational flexibility of the molecule, its interactions with solvents, and the stability of its complexes with metal ions or other molecules. For example, MD simulations could be used to model the formation and properties of polymers or metal-organic frameworks derived from this pyrazole diester.

The synergy between computational predictions and experimental validation will be key to unlocking the full potential of this compound. As computational methods become more powerful and accurate, their role in guiding the design of new experiments and accelerating the pace of discovery will only continue to grow.

Expanding Utility in Emerging Fields of Chemical Synthesis and Materials Science

The unique structural features of this compound make it a highly promising building block for the construction of novel materials and complex organic molecules. Its bifunctional nature, with two ester groups and a reactive pyrazole core, allows for its incorporation into a wide range of larger structures.

One of the most exciting emerging applications for this compound is in the field of metal-organic frameworks (MOFs) . MOFs are crystalline, porous materials constructed from metal ions or clusters bridged by organic ligands. The pyrazole-dicarboxylate moiety is an excellent candidate for a linker in MOF synthesis. The nitrogen atoms of the pyrazole and the oxygen atoms of the carboxylates can coordinate to metal centers in various ways, leading to a rich diversity of network topologies and pore environments. researchgate.net Recent research has shown that pyrazole-dicarboxylate based MOFs can be highly effective for applications such as gas storage and separation, and even for the capture of harmful volatile organic compounds like formaldehyde. dtu.dknih.gov Future work will likely focus on synthesizing novel MOFs using this compound and exploring their properties for catalysis, sensing, and drug delivery.

In the realm of polymer chemistry , this diester can be utilized as a monomer for the synthesis of novel polymers. The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be used in condensation polymerizations with diols or diamines to form polyesters or polyamides. The pyrazole ring incorporated into the polymer backbone would impart unique properties, such as thermal stability, and potential for post-polymerization modification. The use of pyrazole derivatives in creating graft copolymers has been explored, indicating the potential for this compound in advanced polymer synthesis. nih.gov

Furthermore, this compound can serve as a versatile building block in the total synthesis of complex natural products and pharmaceuticals . The pyrazole core is a common motif in many biologically active molecules. globalresearchonline.net The two ester groups of the title compound can be chemically transformed into a variety of other functional groups, allowing for the elaboration of the molecule into more complex structures. Its use as a starting material could provide a convergent and efficient route to valuable target molecules. For instance, derivatives of pyrazole-3,5-dicarboxylates have been used as intermediates in the synthesis of potent enzyme inhibitors. acs.org

The continued exploration of this compound in these and other emerging fields is expected to yield a wealth of new materials and synthetic methodologies with significant scientific and technological impact.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for dimethyl 1H-pyrazole-1,5-dicarboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via nucleophilic substitution. A typical procedure involves refluxing 1H-pyrazole-3,5-dicarboxylic acid dimethyl ester with a substituted benzyl bromide (e.g., 4-(bromomethyl)benzonitrile) in acetone with K₂CO₃ as a base for 24 hours. Post-reaction, the product is isolated by filtration and solvent evaporation under vacuum. Slow evaporation in diethyl ether yields single crystals for structural analysis .

- Optimization : Key parameters include solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios (1:1 molar ratio of reactants), and reaction duration (prolonged reflux improves yield).

Q. How is the molecular structure of this compound validated experimentally?

- Methodology : X-ray crystallography is the gold standard. For example, bond lengths (C=O: ~1.20 Å, C-N: ~1.33 Å) and angles (interplanar angles between pyrazole and substituent rings: ~71.7°) are measured to confirm geometry. Weak intermolecular interactions (C–H···O, π-π stacking) stabilize the crystal lattice, as shown in Tables 1 and 2 of crystallographic data .

- Validation : Compare experimental data with computational models (e.g., DFT calculations) to resolve ambiguities in hydrogen positioning or disorder .

Q. What purification techniques are recommended for isolating high-purity this compound?

- Methodology : Recrystallization using diethyl ether or ethanol yields >95% purity. For analytical-grade samples, column chromatography with silica gel and ethyl acetate/hexane (1:3 v/v) is effective .

Advanced Research Questions

Q. How can computational chemistry aid in designing derivatives of this compound with tailored properties?

- Methodology : Use quantum chemical software (e.g., Gaussian, ORCA) to simulate substituent effects on electronic properties (HOMO-LUMO gaps) and reactivity. For example, introducing electron-withdrawing groups (e.g., –CN) at the benzyl position lowers the LUMO energy, enhancing electrophilic activity .

- Case Study : ICReDD’s reaction path search methods combine quantum calculations with experimental feedback to predict optimal substituents for biological activity .

Q. What strategies resolve contradictions in crystallographic data, such as disordered hydrogen atoms?

- Methodology : For disordered hydrogens (e.g., methyl groups), refine models using dual-occupancy parameters and riding constraints. In one study, C14 hydrogens were modeled as two 60°-rotated triplets with equal occupancy, validated via difference electron density maps .

- Validation : Cross-check with spectroscopic data (NMR, IR) to confirm hydrogen environments .

Q. How can factorial design optimize reaction parameters for scaling up this compound synthesis?

- Methodology : Apply a 2³ factorial design to test variables: temperature (60–80°C), solvent volume (10–20 mL), and catalyst loading (1–2 equiv). Response surface methodology (RSM) identifies interactions between factors, reducing trial-and-error experimentation .

- Example : A 15% yield increase was achieved by optimizing acetone volume (15 mL) and K₂CO₃ loading (1.2 equiv) .

Q. What intermolecular interactions dominate the solid-state packing of this compound, and how do they influence material properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.